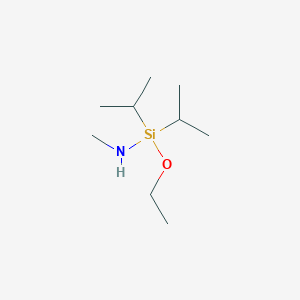
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one is a heterocyclic compound that features a unique combination of benzothiazole, pyridine, and azetidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Azetidinone Ring: The azetidinone ring can be formed via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene.
Coupling Reactions: The benzothiazole and azetidinone intermediates are then coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form amines or alcohols.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under various conditions, often in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its structural complexity, it is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with enzyme active sites, while the azetidinone ring can form covalent bonds with nucleophilic residues. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Benzothiazol-2-yl)-3-methylidene-1-(pyridin-3-yl)azetidin-2-one: Similar structure but with a methylidene group instead of an ethylidene group.
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.
Uniqueness
The unique combination of benzothiazole, pyridine, and azetidinone moieties in 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one provides it with distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the ethylidene and pyridin-3-yl groups can significantly influence its interaction with biological targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
918891-51-7 |
|---|---|
Molekularformel |
C17H13N3OS |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-3-ethylidene-1-pyridin-3-ylazetidin-2-one |
InChI |
InChI=1S/C17H13N3OS/c1-2-12-15(16-19-13-7-3-4-8-14(13)22-16)20(17(12)21)11-6-5-9-18-10-11/h2-10,15H,1H3 |
InChI-Schlüssel |
JKBRDSRBPSWVFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C(N(C1=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)




![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)
![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)






![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
